ETHYL 4-(4-PROPANAMIDOBENZAMIDO)BENZOATE
Description
ETHYL 4-(4-PROPANAMIDOBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a propanamidobenzamido substituent at the para position of the benzene ring. This compound combines an ethyl ester moiety with a bifunctional amide group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
ethyl 4-[[4-(propanoylamino)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-17(22)20-15-9-5-13(6-10-15)18(23)21-16-11-7-14(8-12-16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZNRBHFRYBLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-PROPANAMIDOBENZAMIDO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with 4-aminobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as increased efficiency, scalability, and reduced reaction times. These methods often employ optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(propionylamino)benzoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[4-(propionylamino)benzoyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-PROPANAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs in Antimicrobial Activity
- SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate): Key Difference: Replaces the propanamidobenzamido group with a sulfonamidobenzamide (SABA) core. Activity: Demonstrates potent antibacterial effects, with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet). Inference: The propanamidobenzamido group in the target compound may exhibit lower polarity, favoring better lipid bilayer penetration but possibly weaker target affinity.
Analogs in Polymer Chemistry
- Ethyl 4-(dimethylamino) benzoate: Key Difference: Substitutes the amide groups with a dimethylamino electron-donating moiety. Reactivity: Shows higher degree of conversion in resin cements compared to methacrylate-based amines, attributed to its efficient radical generation during polymerization. Physical Properties: Resins containing this compound exhibit superior mechanical strength and chemical stability . Inference: The propanamidobenzamido group, being less electron-donating than dimethylamino, may reduce reactivity in polymerization but improve thermal stability due to stronger hydrogen bonding.
Esters with Varied Amide Substituents
METHYL 4-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]BENZOATE :
- Key Difference : Incorporates a piperazinyl-acetamido group instead of propanamidobenzamido.
- Solubility : The piperazine ring enhances water solubility, making it more suitable for pharmaceutical formulations requiring high bioavailability .
- Inference : The target compound’s propanamido group may prioritize lipophilicity, favoring applications in hydrophobic matrices or sustained-release systems.
ETHYL 4-(2-CHLOROACETAMIDO)BENZOATE :
- Key Difference : Features a chloroacetamido substituent.
- Reactivity : The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions (e.g., in prodrug design).
- Toxicity : Chloroacetamido derivatives may pose higher cytotoxicity risks compared to alkylamido groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
